molecular formula C21H25NO10 B098159 2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 15430-77-0

2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B098159
CAS No.: 15430-77-0
M. Wt: 451.4 g/mol
InChI Key: FVQYHIYFHAVCLA-PFAUGDHASA-N
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Description

2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a highly potent compound that has garnered significant attention in the field of biomedicine. This compound is recognized for its profound ability to impede bacterial growth, making it a valuable antibacterial agent.

Mechanism of Action

Target of Action

It is recognized for its utilization as an antibacterial agent , suggesting that its targets may be bacterial proteins or enzymes essential for bacterial growth and survival.

Mode of Action

Given its antibacterial properties , it may interact with its targets in a way that inhibits bacterial growth, possibly by disrupting essential biochemical processes within the bacteria.

Biochemical Pathways

Considering its antibacterial properties , it might interfere with the pathways essential for bacterial survival, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given its recognized antibacterial properties , the compound likely results in the inhibition of bacterial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group . This process can be carried out using various reagents and conditions, depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities are equipped with cleanrooms of various classes (Class 100 to Class 100,000) to ensure the highest quality and safety standards.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and interactions.

    Medicine: Investigated for its potential as an antibacterial agent to treat bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Another compound with similar structural features but different functional groups.

    Triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate: A related compound with additional phosphate groups.

Uniqueness

2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its specific formyl and acetamido groups, which contribute to its potent antibacterial properties. This compound’s ability to impede bacterial growth sets it apart from other similar compounds.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-8-6-5-7-15(16)9-23/h5-9,17-21H,10H2,1-4H3,(H,22,24)/t17-,18-,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUUVHXGXKCSTK-PFAUGDHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15430-77-0
Record name 2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15430-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 2
2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 3
2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 4
2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 5
2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

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